Lipophilicity and Hydrogen‑Bond Acceptor Profile Versus 6‑Chloro Analog
The 6‑bromo substituent increases lipophilicity and alters the hydrogen‑bond acceptor landscape compared with the 6‑chloro analog. Computed XLogP3 for the 6‑bromo compound is 5.8, whereas the 6‑chloro congener (6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline) shows XLogP3 = 5.4 [1]. The larger bromine atom also increases molecular polarizability, enhancing potential for halogen‑bonding interactions in protein binding sites, a feature not captured by the chloro variant [2].
| Evidence Dimension | Octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline: XLogP3 = 5.4 |
| Quantified Difference | ΔXLogP3 = +0.4 (bromo more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity improves membrane permeability for intracellular targets, while the unique halogen‑bonding potential of bromine can strengthen target engagement in kinase or GPCR binding pockets.
- [1] PubChem. Compound Summary for CID 3837928, 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Mphahlele MJ, Mmonwa MM, Choong YS. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals. 2017;10(4):87. DOI:10.3390/ph10040087 View Source
